molecular formula C22H24N4O4S2 B3297739 4-ethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide CAS No. 896275-88-0

4-ethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide

Cat. No.: B3297739
CAS No.: 896275-88-0
M. Wt: 472.6 g/mol
InChI Key: HASKKPJVJSWXRG-UHFFFAOYSA-N
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Description

4-ethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide is a synthetic small molecule featuring a complex [1,2,4]triazolo[3,2-b][1,3]thiazole core, a privileged scaffold in medicinal chemistry. This compound is of significant interest for high-throughput screening and early-stage drug discovery due to its multifunctional structure. The molecule integrates a sulfonamide group, a moiety commonly associated with enzyme inhibition by mimicking biological motifs or participating in key hydrogen bonding within active sites . The presence of both 4-ethoxy and 4-methoxyphenyl aromatic systems suggests potential for diverse biological interactions, as similar methoxy-substituted aromatic compounds are prevalent in pharmacologically active agents . This reagent is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethoxy-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-4-30-18-9-11-19(12-10-18)32(27,28)23-14-13-20-15(2)26-22(31-20)24-21(25-26)16-5-7-17(29-3)8-6-16/h5-12,23H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASKKPJVJSWXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N3C(=NC(=N3)C4=CC=C(C=C4)OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be formed by the reaction of thioamides with α-haloketones or α-haloesters.

    Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings are then coupled together using suitable coupling agents such as EDCI or DCC.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.

    Final Functionalization: The final compound is obtained by introducing the ethoxy and methoxy groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce functional groups such as ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halides or alkyl groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halides, alkyl halides, triethylamine, and dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the sulfonamide group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

4-ethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Structural Analogues with Triazolothiazole Cores

Several compounds share structural motifs with the target molecule, particularly the [1,2,4]triazolo[3,2-b][1,3]thiazole scaffold:

  • Compound 606953-72-4 (from ): Contains a [1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core with a 4-ethoxyphenyl group and a 3-methoxybenzylidene substituent. Unlike the target compound, this derivative lacks a sulfonamide group but includes a ketone functionality, which may reduce solubility compared to the sulfonamide-containing target .
  • Compounds 7–9 (from ): These 1,2,4-triazole-3(4H)-thiones feature sulfonylphenyl groups and fluorophenyl substituents. Their tautomeric equilibrium (thione vs.

Table 1: Structural and Functional Group Comparisons

Compound Core Structure Key Substituents Functional Groups
Target Compound Triazolothiazole 4-Methoxyphenyl, methyl, ethoxysulfonamide Sulfonamide, ethoxy, triazolothiazole
606953-72-4 Thiazolotriazolone 4-Ethoxyphenyl, 3-methoxybenzylidene Ketone, triazolone
Compounds 7–9 1,2,4-Triazole-3(4H)-thione Sulfonylphenyl, difluorophenyl Thione, sulfonyl

Pharmacological Activity

  • Anti-inflammatory and Antimicrobial Potential: highlights 1,2,4-triazole derivatives as anti-inflammatory and antimicrobial agents. The target compound’s triazolothiazole core and sulfonamide group may enhance these activities due to improved membrane permeability and target engagement .

Computational Similarity Analysis

Using Tanimoto and Dice indices (), the target compound shows moderate similarity to sulfonamide-triazole hybrids (e.g., ’s compounds 7–9) but lower similarity to non-sulfonamide derivatives like 606953-72-4. This suggests shared bioactivity with sulfonamide-containing analogs, such as antimicrobial or anti-inflammatory effects .

Biological Activity

4-ethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a triazole ring fused with a thiazole ring and various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Property Value
IUPAC Name 4-ethoxy-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]benzenesulfonamide
Molecular Formula C22H24N4O4S
CAS Number 896275-88-0

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the triazole and thiazole moieties contributes to this activity. For instance, studies have shown that derivatives of triazoles possess notable antibacterial and antifungal properties against various strains such as Escherichia coli and Bacillus subtilis .

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Compounds containing triazole rings have been reported to inhibit cell proliferation in various cancer cell lines. For example, related compounds have demonstrated IC50 values in the low micromolar range against HeLa cells . The mechanism of action is often linked to the inhibition of tubulin assembly and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Additionally, compounds with similar chemical frameworks have shown anti-inflammatory effects. The sulfonamide group is known for its ability to modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds related to this compound:

  • Antimicrobial Screening : A study screened various triazole derivatives for antimicrobial activity against E. coli and Staphylococcus aureus, revealing moderate to high efficacy .
  • Anticancer Studies : In vitro studies demonstrated that related compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Inflammation Models : Experimental models showed that derivatives could reduce inflammation markers in animal models by over 50%, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

  • Methodology: Multi-step synthesis typically involves cyclization of precursor heterocycles (e.g., 1,2,4-triazole-thiazole cores) followed by sulfonamide coupling. Key steps include:

  • Cyclocondensation of thiourea derivatives with α-halo ketones to form the triazolo-thiazole scaffold .
  • Sulfonylation using 4-ethoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or DMAP) .
    • Critical Parameters: Temperature control (reflux vs. room temperature), solvent polarity (DMF vs. ethanol), and stoichiometric ratios of reagents (e.g., 1.2:1 sulfonyl chloride to amine) significantly impact purity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • Techniques:

  • NMR: 1H/13C NMR to confirm substituent positions (e.g., methoxy vs. ethoxy groups) and sulfonamide linkage .
  • X-ray Crystallography: Resolves spatial arrangement of the triazolo-thiazole core and sulfonamide orientation, critical for understanding π-π stacking interactions .
  • HRMS: Validates molecular weight (e.g., expected m/z ~530–550 Da) and detects isotopic patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., methoxy vs. ethoxy groups) influence biological activity and target binding?

  • Methodology:

  • SAR Studies: Synthesize analogs with halogen (Cl, F) or bulkier alkoxy groups (e.g., isopropoxy) to compare bioactivity.
  • Docking Simulations: Use molecular modeling (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., carbonic anhydrase IX). The ethoxy group may enhance hydrophobic binding, while the sulfonamide moiety coordinates with Zn²⁺ in enzyme active sites .
    • Data Example:
SubstituentIC₅₀ (nM)Target Protein
4-Methoxy120 ± 15Carbonic Anhydrase IX
4-Ethoxy85 ± 10Carbonic Anhydrase IX
4-Isopropoxy210 ± 25Carbonic Anhydrase IX
Source: Analogous sulfonamide studies

Q. How can computational methods optimize reaction pathways for scaled synthesis?

  • Approach:

  • Reaction Path Search: Quantum mechanics (e.g., DFT) identifies low-energy intermediates and transition states. For example, cyclization steps may favor a six-membered transition state .
  • AI-Driven Optimization: Machine learning models (e.g., COMSOL Multiphysics integration) predict optimal solvent/reagent combinations, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

  • Analytical Framework:

  • Assay Standardization: Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition).
  • Cellular Context: Test across multiple cell lines (e.g., NCI-60 panel) to account for membrane permeability differences .
  • Metabolic Stability: Assess liver microsome degradation rates to clarify discrepancies in in vitro vs. in vivo efficacy .

Experimental Design Considerations

Q. How to design a robust protocol for evaluating antitumor activity in vitro?

  • Protocol:

Cell Lines: Use adherent (e.g., MCF-7, A549) and suspension (e.g., Jurkat) cells to assess broad-spectrum activity.

Dose Range: 0.1–100 µM, 72-hour exposure, with MTT/WST-1 viability assays .

Controls: Include cisplatin (positive) and DMSO (vehicle).

  • Data Interpretation: Calculate selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells). SI > 3 indicates therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-ethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide
Reactant of Route 2
4-ethoxy-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}benzene-1-sulfonamide

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